N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide
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Overview
Description
N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,3-triazoles allows them to participate in a wide range of chemical reactions, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often carried out in aqueous media. The starting materials usually include azides and alkynes, which undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the triazole ring into other heterocyclic structures.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced triazoles, and various substituted triazoles. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar chemical properties.
N-hydroxy-2-(1h-1,2,3-triazol-1-yl)ethanimidamide: An isomer with different substitution patterns.
2-(2h-1,2,3-triazol-2-yl)ethanamine: A related compound with an amine group instead of an imidamide.
Uniqueness
N-hydroxy-2-(2h-1,2,3-triazol-2-yl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C4H7N5O |
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Molecular Weight |
141.13 g/mol |
IUPAC Name |
N'-hydroxy-2-(triazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C4H7N5O/c5-4(8-10)3-9-6-1-2-7-9/h1-2,10H,3H2,(H2,5,8) |
InChI Key |
DNHYZYMYRRUNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CC(=NO)N |
Origin of Product |
United States |
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